molecular formula C9H10BrClN2O B2582132 1-(3-Bromophenyl)-3-(2-chloroethyl)urea CAS No. 146257-17-2

1-(3-Bromophenyl)-3-(2-chloroethyl)urea

Cat. No.: B2582132
CAS No.: 146257-17-2
M. Wt: 277.55
InChI Key: QEEZRSXYYLAZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-(2-chloroethyl)urea is an organic compound that features a bromophenyl group and a chloroethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(2-chloroethyl)urea typically involves the reaction of 3-bromoaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromoaniline+2-Chloroethyl isocyanateThis compound\text{3-Bromoaniline} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} 3-Bromoaniline+2-Chloroethyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(2-chloroethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions, often under elevated temperatures.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Breakdown products of the urea moiety.

Scientific Research Applications

1-(3-Bromophenyl)-3-(2-chloroethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(2-chloroethyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of key biological pathways. The bromophenyl group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-(2-chloroethyl)urea
  • 1-(3-Bromophenyl)-3-(2-chloropropyl)urea
  • 1-(3-Chlorophenyl)-3-(2-chloroethyl)urea

Uniqueness

1-(3-Bromophenyl)-3-(2-chloroethyl)urea is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2-chloroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O/c10-7-2-1-3-8(6-7)13-9(14)12-5-4-11/h1-3,6H,4-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEZRSXYYLAZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.